![molecular formula C55H77N5O10 B2528680 L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valyl-L-valyl-(3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoyl-(alphaR,betaR,2S)-beta-methoxy-alpha-methyl-2-pyrrolidinepropanoyl-, methyl ester CAS No. 863971-38-4](/img/structure/B2528680.png)

L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valyl-L-valyl-(3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoyl-(alphaR,betaR,2S)-beta-methoxy-alpha-methyl-2-pyrrolidinepropanoyl-, methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

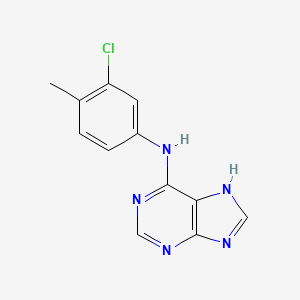

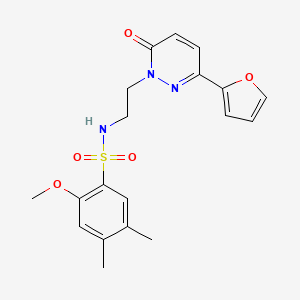

The compound "L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valyl-L-valyl-(3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoyl-(alphaR,betaR,2S)-beta-methoxy-alpha-methyl-2-pyrrolidinepropanoyl-, methyl ester" is a complex molecule that appears to be a peptide or peptidomimetic with multiple amino acid residues and protective groups. The structure suggests it may have applications in biochemical research or pharmaceutical development, particularly given the presence of L-phenylalanine, which is a precursor to several neurotransmitters and is involved in various metabolic pathways10.

Synthesis Analysis

The synthesis of complex peptides often involves the protection of amino groups to prevent unwanted side reactions. For instance, the use of N-acryloyl-L-phenylalanine methyl ester (A-Phe-OMe) in controlled radical polymerization demonstrates the importance of protecting groups in the synthesis of amino acid-containing polymers . Similarly, the synthesis of β-Methylphenylalanine, an analog of phenylalanine, involves protection and deprotection steps to obtain the desired stereochemistry . The compound likely requires a multi-step synthesis with careful consideration of protecting groups and stereochemistry.

Molecular Structure Analysis

The molecular structure of the compound includes several chiral centers, as indicated by the (3R,4S,5S) and (alphaR,betaR,2S) descriptors. This suggests that the synthesis of this compound would require enantioselective methods to achieve the correct stereochemistry. Studies on the synthesis of optically pure α,α-disubstituted amino acids using chiral auxiliaries, such as L-phenylalanine cyclohexylamide, highlight the importance of chirality in the synthesis of complex molecules .

Chemical Reactions Analysis

The compound contains ester functionalities, which are reactive groups that can participate in various chemical reactions. For example, the methoxycarbonylation of alkynes catalyzed by palladium complexes can lead to the formation of unsaturated esters . This type of reaction could potentially be used in the synthesis or modification of the compound . Additionally, the presence of amino acid residues suggests that the compound could undergo reactions typical of peptides, such as amide bond formation or cleavage.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its peptide-like nature and the presence of protective groups. For instance, the solubility of the compound in organic solvents or water would be affected by the hydrophobicity of the side chains and the protective groups. The compound's reactivity would also be influenced by the presence of ester and amide bonds. Supercritical fluid chromatography has been used for the direct enantiomeric separation of phenylalanine and its derivatives, which could be relevant for the purification or analysis of the compound .

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

Synthesis of Tetrazolyl Derivatives : This chemical has been utilized in the synthesis of new tetrazolyl derivatives of L- and D-phenylalanine. These derivatives were created through azidation and subsequent chemical transformations, their structures confirmed by spectral and chromatographic methods (Tolstyakov et al., 2016).

Amide and Peptide Bioconjugates : The compound is involved in the synthesis of bis-amide derivatives, which are also chiral amino acid esters with L-phenylalanine methyl ester groups. These derivatives have applications in crystallography and chemical analysis (Yin et al., 2009).

Polymorphism and Thermal Transitions : Research has explored its derivatives' complex thermal behavior, including phase transitions and polymorphism. This research is significant for understanding the molecular structure and behavior of such compounds under varying temperatures (Tomašić et al., 2006).

Biological and Medicinal Applications

Cytotoxic and Antioxidant Activities : Derivatives of this compound have shown potential in vitro cytotoxic effects against cancer cell lines and demonstrated excellent antioxidant activities. This suggests its potential application in cancer therapy and as an antioxidant agent (Gong et al., 2022).

Enantioselective Syntheses : The compound has been used in enantioselective syntheses, aiding in the creation of specific molecular configurations, crucial in the development of pharmaceuticals and biochemical research (Back & Nakajima, 2000).

Photolytic and Electrochemical Studies

Photorelease of Amino Acids : This compound is involved in studies exploring the photorelease of amino acids from novel ester conjugates, which is significant for understanding light-induced chemical reactions in biological and chemical systems (Piloto et al., 2011).

Electrochemical Studies : Its derivatives have been studied for their electrochemical properties, particularly in the context of ferrocenyl triazole amino acid and peptide bioconjugates. Such studies are essential for developing new materials with specific electrochemical characteristics (Köster et al., 2008).

Propriétés

IUPAC Name |

methyl (2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H77N5O10/c1-13-35(6)49(45(67-10)31-46(61)60-29-21-28-44(60)50(68-11)36(7)51(62)56-43(54(65)69-12)30-37-22-15-14-16-23-37)58(8)53(64)47(33(2)3)57-52(63)48(34(4)5)59(9)55(66)70-32-42-40-26-19-17-24-38(40)39-25-18-20-27-41(39)42/h14-20,22-27,33-36,42-45,47-50H,13,21,28-32H2,1-12H3,(H,56,62)(H,57,63)/t35-,36+,43-,44-,45+,47-,48-,49-,50+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJMZQUALDTONI-OVPIWJPHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H77N5O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

968.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valyl-L-valyl-(3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoyl-(alphaR,betaR,2S)-beta-methoxy-alpha-methyl-2-pyrrolidinepropanoyl-, methyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2528600.png)

![6-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2528601.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2528602.png)

![5-(2-Ethoxyethyl)-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2528603.png)

![(E)-4-(Dimethylamino)-N-[3-(2,2,2-trifluoroethyl)cyclobutyl]but-2-enamide](/img/structure/B2528604.png)

![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2528608.png)

![1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine](/img/structure/B2528612.png)

![N-(3-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2528613.png)

![8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2528619.png)